1-Acridinamine chemical structure and molecular weight
1-Acridinamine chemical structure and molecular weight
An In-Depth Technical Guide to 1-Acridinamine: Structure, Properties, and Applications
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing a detailed exploration of 1-Acridinamine. We will delve into its fundamental chemical properties, synthesis, and its significant role as a molecular scaffold in therapeutic applications, grounded in authoritative references and practical insights.
Core Molecular Profile of 1-Acridinamine
1-Acridinamine is a heterocyclic aromatic compound built upon the tricyclic acridine framework. The defining feature is an amine group substituted at the C1 position. This seemingly simple modification imparts specific physicochemical and biological properties that distinguish it from other aminoacridine isomers.
Chemical Structure and Molecular Weight
The foundational characteristics of any chemical entity are its structure and mass. The planar, rigid structure of the acridine core is paramount to its primary mechanism of biological action.
The arrangement of atoms can be unambiguously represented using standard chemical identifiers.
Caption: Chemical structure of 1-Acridinamine.
Physicochemical Properties
The physicochemical properties of 1-Acridinamine govern its behavior in biological and experimental systems, influencing everything from solubility to cell permeability.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂ | [1][2] |
| Molecular Weight | 194.232 g/mol | [1] |
| Exact Mass | 194.084 Da | [1] |
| LogP (Octanol/Water) | 3.55 | [1] |
| Polar Surface Area (PSA) | 38.91 Ų | [1] |
| Appearance | Typically a crystalline solid | [4] |
The LogP value indicates significant hydrophobicity, suggesting that while the molecule can interact with nonpolar environments like lipid membranes, its aqueous solubility is limited. The hydrochloride salt form is often used to enhance water solubility for biological assays.[4][5]
Synthesis and Characterization
The synthesis of acridine derivatives is a well-established area of organic chemistry. A common and effective strategy for producing aminoacridines involves the initial construction of the acridine core, followed by functionalization.
General Synthesis Pathway
A prevalent method is the Bernthsen acridine synthesis, which involves the condensation of a diphenylamine with a carboxylic acid (or its derivative) in the presence of a dehydrating agent like zinc chloride or phosphorus oxychloride (POCl₃).[6] For substituted aminoacridines, a multi-step approach is typical.
Caption: Generalized workflow for the synthesis of aminoacridines.
Experimental Protocol: Synthesis of 9-Chloroacridine Intermediate
This protocol outlines the critical step of forming the reactive 9-chloroacridine intermediate from N-phenylanthranilic acid, a common precursor.[6][7][8]
Objective: To synthesize 9-chloroacridine via cyclization of N-phenylanthranilic acid.
Materials:
-
N-phenylanthranilic acid
-
Phosphorus oxychloride (POCl₃), freshly distilled[8]
-
Round-bottomed flask with reflux condenser
-
Heating mantle or oil bath
-
Ice bath
Procedure:
-
In a 500-mL round-bottomed flask, combine 50 g (0.23 mol) of N-phenylanthranilic acid with 160 mL (1.76 mol) of phosphorus oxychloride.[8]
-
Fit the flask with a reflux condenser.
-
Slowly heat the mixture to 85–90°C using a water or oil bath. A vigorous reaction will occur.[8]
-
Once the reaction begins, immediately remove the heat source. If the reaction becomes too violent, briefly cool the flask in a cold water bath.[8]
-
After the initial vigorous reaction subsides, return the flask to the heating bath and maintain a gentle reflux for 2 hours to ensure the reaction goes to completion.
-
Allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
The crude 9-chloroacridine will precipitate as a solid. Isolate the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the product completely. 9-Chloroacridine is sensitive to hydrolysis and should be protected from moisture.[8]
Causality: The use of excess POCl₃ serves as both the dehydrating agent and the chlorinating agent, facilitating the intramolecular cyclization to form the acridine ring system and subsequently converting the resulting acridone to the more reactive 9-chloroacridine intermediate.
Structural Characterization
The identity and purity of synthesized 1-Acridinamine must be confirmed using standard analytical techniques.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure. Aromatic protons typically appear in the δ 6-9 ppm range in ¹H NMR.[7]
-
IR Spectroscopy: Confirms the presence of key functional groups. The N-H stretching of the primary amine will be visible around 3300-3400 cm⁻¹.[7]
-
Mass Spectrometry: Confirms the molecular weight of the compound.
Applications in Research and Drug Development
The acridine scaffold is a "privileged structure" in medicinal chemistry due to its wide range of biological activities.[9][10] 1-Acridinamine and its derivatives are primarily investigated for their anticancer and antimicrobial properties, which stem from a common mechanism of action.[9][11][12]
Mechanism of Action: DNA Intercalation and Enzyme Inhibition
The planar tricyclic structure of acridinamine is the key to its biological activity. It allows the molecule to insert itself (intercalate) between the base pairs of the DNA double helix.[9][12]
Consequences of DNA Intercalation:
-
Structural Distortion: The insertion of the planar molecule unwinds and lengthens the DNA helix, physically obstructing the molecular machinery responsible for replication and transcription.
-
Inhibition of DNA and RNA Polymerases: The distorted DNA template cannot be effectively read by polymerases, leading to a halt in nucleic acid synthesis.
-
Topoisomerase Inhibition: Many acridine derivatives, including the successful anticancer drug amsacrine (a 9-aminoacridine derivative), are potent inhibitors of topoisomerase II.[9][11][13] They stabilize the "cleavable complex," where the enzyme has cut the DNA strands but has not yet re-ligated them, leading to an accumulation of double-strand breaks and triggering apoptosis (programmed cell death).[12]
This ability to damage DNA makes these compounds particularly effective against rapidly dividing cells, such as cancer cells and bacteria.[10]
Therapeutic Areas
-
Anticancer Agents: This is the most explored application. Derivatives are designed to enhance DNA binding, improve topoisomerase inhibition, and increase selectivity for cancer cells.[7][11][13][14]
-
Antimicrobial Agents: The same DNA-targeting mechanism is effective against bacteria. Acridines can also disrupt the proton motive force across the bacterial membrane, affecting cellular energy.[12][15]
-
Antiviral and Antiprion Activity: Certain derivatives have been investigated for activity against viruses and for their ability to inhibit the formation of infectious prion proteins.[12]
-
Fluorescent Probes: The highly conjugated acridine ring system is fluorescent, making its derivatives useful as stains for nucleic acids in molecular biology and as probes for visualizing cellular processes.[5][9]
Experimental Workflow: DNA Intercalation Assay
A foundational experiment to validate the mechanism of a new acridine derivative is to confirm its ability to bind to DNA. A DNA T4 ligase assay is a functional method to demonstrate this.[14]
Principle: DNA ligase joins DNA fragments with compatible "sticky ends." If a compound intercalates into the DNA, it can prevent the ligase from accessing the junction and inhibit the ligation process.
Caption: Workflow for a DNA T4 Ligase inhibition assay.
Procedure:
-
Prepare DNA: Digest a plasmid (e.g., pBR322) with a restriction enzyme that creates compatible cohesive ends (e.g., HindIII) to generate linear DNA fragments. Purify the linearized DNA.
-
Binding Reaction: In separate microtubes, set up reactions containing:
-
Fixed amount of linearized DNA.
-
T4 Ligase Buffer.
-
Increasing concentrations of the 1-Acridinamine test compound. Include a "no compound" positive control and a "no ligase" negative control.
-
-
Incubation: Incubate the mixtures for 15-30 minutes at room temperature to allow the compound to bind to the DNA.
-
Ligation: Add T4 DNA Ligase to all tubes except the "no ligase" control.
-
Incubation: Incubate at the optimal temperature for the ligase (e.g., 16°C overnight or room temperature for 1-2 hours).
-
Analysis: Stop the reaction and analyze the products using agarose gel electrophoresis.
-
Interpretation:
-
The "no ligase" control will show a single band corresponding to linear DNA.
-
The "no compound" control should show higher molecular weight bands (dimers, trimers, etc.), indicating successful ligation.
-
Tubes with effective concentrations of the intercalating compound will show a reduction in the higher molecular weight bands and an increase in the linear DNA band, demonstrating inhibition of ligation.
-
Conclusion
1-Acridinamine is a foundational molecule in the broader class of acridine-based compounds. Its rigid, planar structure dictates its primary biological function as a DNA intercalator and topoisomerase inhibitor. This mechanism renders it and its derivatives potent agents against rapidly proliferating cells, underpinning their extensive investigation as anticancer and antimicrobial drugs. The synthetic routes are well-established, allowing for extensive derivatization to modulate activity, selectivity, and pharmacokinetic properties. The protocols and data presented herein provide a solid technical basis for professionals engaged in the synthesis, evaluation, and application of this versatile and therapeutically significant chemical scaffold.
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